molecular formula C13H22N2O5 B2745711 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid CAS No. 2126177-06-6

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid

Cat. No.: B2745711
CAS No.: 2126177-06-6
M. Wt: 286.328
InChI Key: RRUHRBBZJQFVPQ-UHFFFAOYSA-N
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Description

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under mild acidic conditions to reveal a free amine group . This property allows the compound to undergo various chemical reactions, particularly in the synthesis of peptides .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and signal transduction. The compound’s role in these pathways is likely related to its ability to form peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of dipeptides . Dipeptides have various biological functions, depending on their constituent amino acids. They can act as building blocks for proteins, serve as neurotransmitters, or participate in other biological processes.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility in different solvents suggests that its action may be affected by the polarity of the environment

Chemical Reactions Analysis

Types of Reactions

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine, a piperidine ring, and a carboxylic acid group. This combination allows

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHRBBZJQFVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-06-6
Record name 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid
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